2-((4-Bromophenyl)chloromethylene)-4-chlorobutyraldehyde
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Overview
Description
2-((4-Bromophenyl)chloromethylene)-4-chlorobutyraldehyde is an organic compound characterized by the presence of bromine and chlorine atoms attached to a phenyl ring and a butyraldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Bromophenyl)chloromethylene)-4-chlorobutyraldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-bromobenzaldehyde with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then subjected to further chlorination to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((4-Bromophenyl)chloromethylene)-4-chlorobutyraldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-bromobenzoic acid or 4-bromobenzophenone.
Reduction: Formation of 2-((4-bromophenyl)chloromethylene)-4-chlorobutanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((4-Bromophenyl)chloromethylene)-4-chlorobutyraldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((4-Bromophenyl)chloromethylene)-4-chlorobutyraldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Similar in structure but lacks the chloromethylene and butyraldehyde moieties.
4-Bromophenyl 2-chloroethyl ether: Contains a similar bromophenyl group but differs in the ether linkage.
Properties
CAS No. |
83711-59-5 |
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Molecular Formula |
C11H9BrCl2O |
Molecular Weight |
307.99 g/mol |
IUPAC Name |
(2E)-2-[(4-bromophenyl)-chloromethylidene]-4-chlorobutanal |
InChI |
InChI=1S/C11H9BrCl2O/c12-10-3-1-8(2-4-10)11(14)9(7-15)5-6-13/h1-4,7H,5-6H2/b11-9+ |
InChI Key |
CBRXFWBPFNISMO-PKNBQFBNSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C(/CCCl)\C=O)/Cl)Br |
Canonical SMILES |
C1=CC(=CC=C1C(=C(CCCl)C=O)Cl)Br |
Origin of Product |
United States |
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